



Application of Activated Carbon Chromatography for the Purification of Rehmannioside C

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Compound of Interest		
Compound Name:	Rehmannioside C	
Cat. No.:	B2823731	Get Quote

Application Note

Introduction

Rehmannioside C is an iridoid glycoside found in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine. As a bioactive compound, the isolation and purification of **Rehmannioside C** are crucial for pharmacological research and drug development. Activated carbon chromatography presents a cost-effective and efficient method for the initial purification and decolorization of **Rehmannioside C** from crude plant extracts. This application note details a protocol for the enrichment of **Rehmannioside C** using activated carbon, leveraging its high surface area and adsorptive properties to separate the target glycoside from pigments, highly non-polar compounds, and some polar impurities.

Principle of Separation

The purification process is based on the principle of adsorption chromatography. Activated carbon possesses a porous structure with a large surface area, allowing it to adsorb a wide range of organic molecules. In this application, the crude extract of Rehmannia glutinosa is loaded onto an activated carbon column. While many pigments and impurities are strongly adsorbed, **Rehmannioside C** can be selectively desorbed using a gradient of aqueous ethanol. The polarity of the eluent is gradually decreased by increasing the ethanol concentration, which facilitates the elution of moderately polar compounds like



Rehmannioside C. This method is particularly effective as a preliminary purification step to decolorize the extract and enrich the glycoside fraction, which can then be further purified by other chromatographic techniques if higher purity is required.

Experimental Protocols

1. Preparation of Crude Extract from Rehmannia glutinosa

This protocol describes the extraction of iridoid glycosides, including **Rehmannioside C**, from the dried roots of Rehmannia glutinosa.

- Materials and Equipment:
 - Dried roots of Rehmannia glutinosa
 - Grinder or mill
 - 70% (v/v) Ethanol in deionized water
 - Beakers and flasks
 - Ultrasonic bath
 - Centrifuge and centrifuge tubes
 - Rotary evaporator
 - Filter paper or vacuum filtration system
- Procedure:
 - Grind the dried roots of Rehmannia glutinosa to a coarse powder (approximately 20-40 mesh).
 - Weigh 100 g of the powdered material and place it in a 2 L beaker.
 - Add 1 L of 70% ethanol to the beaker.
 - Perform ultrasonic-assisted extraction at 60°C for 60 minutes.



- After the first extraction, filter the mixture through filter paper to separate the extract from the plant residue.
- Return the plant residue to the beaker and add another 1 L of 70% ethanol. Repeat the ultrasonic extraction under the same conditions.
- Combine the filtrates from both extractions.
- Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed and a viscous aqueous solution remains.
- Centrifuge the concentrated aqueous extract at 4000 rpm for 15 minutes to remove any precipitated solids.
- Collect the supernatant, which is the crude extract to be used for chromatography.
- 2. Activated Carbon Chromatography for **Rehmannioside C** Enrichment

This protocol details the use of a packed activated carbon column for the initial purification of **Rehmannioside C** from the crude extract.

- Materials and Equipment:
 - Granular activated carbon (80-120 mesh)
 - Chromatography column (e.g., 5 cm diameter, 50 cm length)
 - Deionized water
 - Ethanol (95%)
 - Peristaltic pump
 - Fraction collector
 - HPLC for fraction analysis
- Procedure:



Column Packing:

- Prepare a slurry of 100 g of granular activated carbon in deionized water.
- Pour the slurry into the chromatography column and allow it to settle.
- Wash the packed column with at least 3 bed volumes (BV) of deionized water to remove fine particles and equilibrate the column.

Sample Loading:

- Dilute the crude extract with deionized water to a final volume of 500 mL.
- Load the diluted extract onto the top of the activated carbon column using a peristaltic pump at a flow rate of 2 BV/h.

Washing:

After loading, wash the column with 2 BV of deionized water to remove highly polar compounds such as sugars and salts.

Elution:

- Begin the elution with a stepwise gradient of aqueous ethanol at a flow rate of 1.5 BV/h.
- Elute with 2 BV of 10% (v/v) ethanol.
- Elute with 4 BV of 30% (v/v) ethanol. This fraction is expected to contain
 Rehmannioside C.
- Elute with 2 BV of 50% (v/v) ethanol to strip remaining compounds.
- Fraction Collection and Analysis:
 - Collect fractions of 50 mL throughout the elution process.
 - Analyze the collected fractions using the analytical HPLC method described below to identify the fractions containing Rehmannioside C.



- Pool the fractions with the highest concentration of Rehmannioside C.
- Post-Processing:
 - Concentrate the pooled fractions using a rotary evaporator to remove the ethanol.
 - Lyophilize the remaining aqueous solution to obtain the enriched Rehmannioside C powder.
- 3. Analytical HPLC for Purity Assessment

This method is used to determine the purity of **Rehmannioside C** in the fractions obtained from the activated carbon chromatography.

- Materials and Equipment:
 - HPLC system with UV detector
 - C18 analytical column (e.g., 4.6 x 250 mm, 5 μm)
 - Acetonitrile (HPLC grade)
 - Formic acid (HPLC grade)
 - Deionized water (HPLC grade)
 - Syringe filters (0.45 μm)
 - Rehmannioside C reference standard
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: Acetonitrile
 - Gradient:
 - 0-10 min: 5% B



■ 10-25 min: 5% to 20% B

■ 25-30 min: 20% to 5% B

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection Wavelength: 203 nm

Injection Volume: 10 μL

Procedure:

- Prepare a stock solution of the Rehmannioside C reference standard (1 mg/mL) in methanol. Create a calibration curve by preparing a series of dilutions.
- Dissolve a small amount of the lyophilized powder from the pooled fractions in methanol and filter through a 0.45 µm syringe filter.
- Inject the standard solutions and the sample solution into the HPLC system.
- Identify the Rehmannioside C peak in the sample chromatogram by comparing the retention time with the reference standard.
- Quantify the concentration and calculate the purity of Rehmannioside C in the purified fraction based on the calibration curve.

Data Presentation

Table 1: Elution Profile of Rehmannioside C from Activated Carbon Column



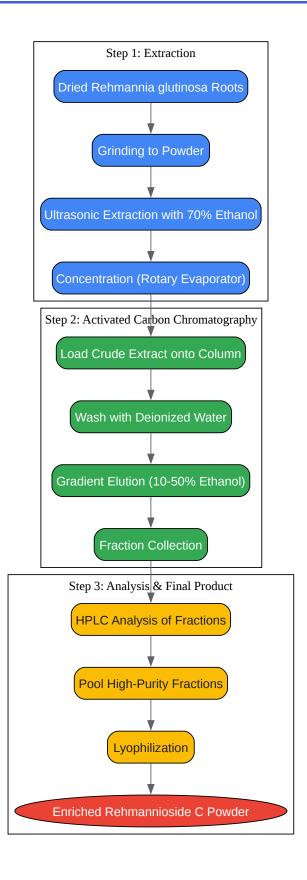
Elution Step	Ethanol Concentration (%)	Volume (BV)	Rehmanniosid e C Recovery (Hypothetical)	Purity (Hypothetical)
Wash	0	2	< 1%	-
Elution 1	10	2	~5%	Low
Elution 2	30	4	~85%	~60-70%
Elution 3	50	2	~10%	Moderate

Table 2: Comparison of **Rehmannioside C** Purity Before and After Activated Carbon Chromatography

Sample	Rehmannioside C Content (%, w/w) (Hypothetical)
Crude Extract	5-10%
Enriched Fraction (after AC)	60-70%

Mandatory Visualization

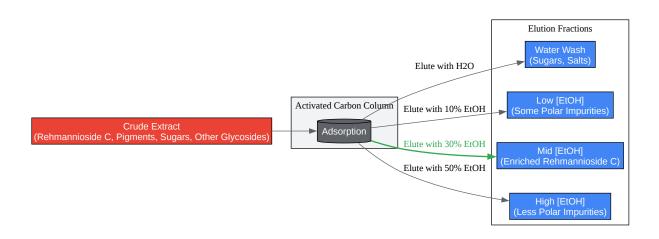




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Caption: Workflow for **Rehmannioside C** Purification.





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Caption: Separation Principle on Activated Carbon.

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